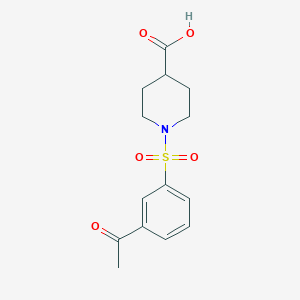

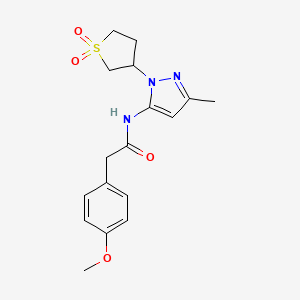

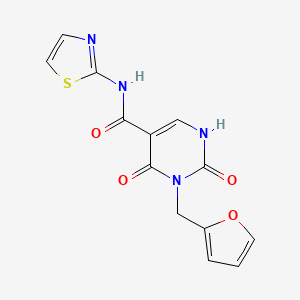

1-(3-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(3-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid” is a chemical compound used for pharmaceutical testing . It is used as a reactant for the synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid” include a molecular weight of 311.36, a storage temperature at room temperature (RT), and a physical form of powder .Aplicaciones Científicas De Investigación

Synthesis and Microbial Studies

1-(3-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid has been involved in the synthesis of various pyridine derivatives. Specifically, the compound has contributed to creating benzothiazole derivatives with potential antimicrobial properties. These compounds were synthesized using a mix of pyridine and acetic anhydride, and their antibacterial and antifungal activities were assessed, indicating considerable potential in microbial studies (Patel & Agravat, 2007).

Nanomagnetic Reusable Catalyst

The compound has been used in the synthesis of Fe3O4-SA-PPCA, a nanomagnetic reusable catalyst, showcasing its application in facilitating and enhancing chemical reactions. This innovation was applied in the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, demonstrating its potential in streamlining and improving chemical synthesis processes (Ghorbani‐Choghamarani & Azadi, 2015).

Anticancer Agent Synthesis

Another significant application is in the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which were then evaluated as anticancer agents. This showcases its role in the development of potential therapeutic agents targeting cancer (Rehman et al., 2018).

Anti-Bacterial Studies

The compound has also been part of studies focusing on the synthesis of N-substituted derivatives with notable antibacterial properties. The research involved synthesizing a series of derivatives and testing their effectiveness against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Structural and Molecular Studies

Finally, the compound has played a role in structural and molecular studies. For instance, the crystal and molecular structure of 4-carboxypiperidinium chloride, a related compound, was characterized using techniques like single-crystal X-ray diffraction, providing valuable insights into its structural characteristics (Szafran et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

1-(3-acetylphenyl)sulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5S/c1-10(16)12-3-2-4-13(9-12)21(19,20)15-7-5-11(6-8-15)14(17)18/h2-4,9,11H,5-8H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMOKXABTXOXNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24835705 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride](/img/structure/B2643158.png)

![1-ethyl-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2643162.png)

![6-Cyclopropyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2643163.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2643167.png)

-](/img/structure/B2643179.png)